molecular formula C13H19NO4S B12551770 N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide CAS No. 821775-55-7

N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide

Cat. No.: B12551770
CAS No.: 821775-55-7
M. Wt: 285.36 g/mol
InChI Key: NWBLUGAQWJEZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C13H19NO4S. This compound is known for its unique structure, which includes a sulfonamide group attached to a benzene ring, a hydroxy group, and a prop-2-en-1-yl ether linkage. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-hydroxy-3-[(prop-2-en-1-yl)oxy]propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The prop-2-en-1-yl ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted ethers or thioethers.

Scientific Research Applications

N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies of enzyme inhibition and protein interactions.

    Medicine: Potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The hydroxy and ether groups can also participate in binding interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide
  • N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-ethylbenzene-1-sulfonamide
  • N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-chlorobenzene-1-sulfonamide

Uniqueness

This compound is unique due to the presence of the 4-methyl group on the benzene ring, which can influence its chemical reactivity and binding interactions. This structural feature can lead to differences in biological activity and selectivity compared to similar compounds.

Properties

CAS No.

821775-55-7

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

N-(2-hydroxy-3-prop-2-enoxypropyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H19NO4S/c1-3-8-18-10-12(15)9-14-19(16,17)13-6-4-11(2)5-7-13/h3-7,12,14-15H,1,8-10H2,2H3

InChI Key

NWBLUGAQWJEZQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(COCC=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.